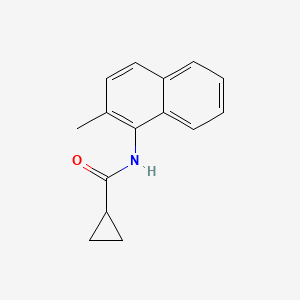

N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide is a compound that can be associated with a class of organic molecules featuring a naphthalene moiety linked to a cyclopropane ring through a carboxamide group. While the specific compound is not directly discussed in the provided papers, the structural motifs and related chemistry can be inferred from similar compounds. For instance, the naphthalene unit is a common aromatic system that is often modified to impart specific physical, chemical, or biological properties to a molecule .

Synthesis Analysis

The synthesis of compounds related to this compound typically involves multi-step organic reactions. For example, the synthesis of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide derivatives includes steps such as acylation and amidation, as well as characterizations by IR and NMR spectroscopy . Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives involves direct acylation reactions . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a triclinic space group and a chair conformation for the cyclohexane ring . This information is valuable as it provides insights into the three-dimensional arrangement of atoms in the molecule, which is crucial for understanding reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of compounds with naphthalene and carboxamide groups can be quite diverse. For example, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in acidic conditions to form various products including dibenzoxanthenes and diarylmethanes . This indicates that the naphthalene moiety can participate in electrophilic aromatic substitution reactions and can act as a leaving group under certain conditions. Such reactivity patterns could be relevant when considering the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound can be inferred from their structural analogs. For instance, the solubility, melting points, and stability of these compounds can be influenced by the presence of the naphthalene and carboxamide groups. The compound containing a naphthalene moiety linked to a benzamide with a cyano group was found to exhibit colorimetric sensing of fluoride anions, indicating that such structures can have interesting and useful properties such as anion recognition . These properties are important for the potential application of such compounds in various fields, including materials science and sensor technology.

Aplicaciones Científicas De Investigación

Imaging Agents in Alzheimer's Disease

Research involving N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide derivatives has led to the development of potential PET imaging agents for Alzheimer's disease. For instance, specific compounds synthesized from this chemical class have been investigated for their potential to image the GSK-3 enzyme, which is implicated in Alzheimer's disease (Gao, Wang, & Zheng, 2017).

Antibacterial and Antifungal Activities

Compounds related to this compound have been synthesized and tested for antibacterial and antifungal activities. Such studies have shown that some of these compounds exhibit activity comparable to conventional antibiotics and antifungal agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Synthesis and Characterization of Cyclopropanecarboxamides

In the field of organic chemistry, this compound derivatives have been synthesized and characterized, providing insights into their structure and potential applications. These studies involve the preparation of di- and trisubstituted cyclopropanecarboxamides with various stereochemical properties (Parella, Gopalakrishnan, & Babu, 2013).

Synthesis for Research Chemical Identification

The synthesis of this compound-related compounds has been important for the identification and differentiation of research chemicals. This is crucial in the field of forensic science for the accurate identification of substances (McLaughlin et al., 2016).

Development of Catalytic Agents

Some derivatives of this compound have been utilized in the development of catalytic agents. These agents facilitate various chemical reactions, such as the coupling of sodium methanesulfinate with (hetero)aryl chlorides, a process significant in pharmaceutical chemistry (Ma et al., 2017).

Metal Complex Synthesis and Biological Relevance

The synthesis and characterization of metal complexes involving this compound derivatives have been explored. These complexes are studied for their antimicrobial activity and potential in cancer research (Nagesh & Mruthyunjayaswamy, 2015).

Propiedades

IUPAC Name |

N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-6-7-11-4-2-3-5-13(11)14(10)16-15(17)12-8-9-12/h2-7,12H,8-9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRDMRGVAJYPCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518136.png)

![7-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2518137.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2518138.png)

![Tert-butyl (3aR,7aR)-4-(2-chloropyrimidine-5-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2518142.png)

![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2518144.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2518145.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518149.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2518150.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-pentylpiperazinyl)-1,3,7-trihydropuri ne-2,6-dione](/img/structure/B2518152.png)

![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2518153.png)